1-Methyl-4-(4-methylphenyl)piperazine
Description
Properties
CAS No. |
151657-71-5 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-methyl-4-(4-methylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2/c1-11-3-5-12(6-4-11)14-9-7-13(2)8-10-14/h3-6H,7-10H2,1-2H3 |
InChI Key |
GYBMIIMARPGPOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
The pharmacological and chemical profiles of 1-methyl-4-(4-methylphenyl)piperazine are distinct from structurally analogous piperazine derivatives. Below is a detailed comparison based on substituent variations and biological activities:
Substitution at the Piperazine 4-Position
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl, sulfonyl) enhance interactions with enzymatic targets like FLT3 but require complementary moieties (e.g., aminoisoquinoline) for potency .
- Selenium Derivatives exhibit radical-scavenging properties, influencing oxidative stress pathways .
- Hydrophobic Groups (e.g., 4-methylphenyl) improve lipid solubility, aiding blood-brain barrier penetration in CNS-targeted compounds .
Stereochemical and Enantiomeric Variants
Key Observations :
- Enantiomeric Purity critically determines biological activity. The levo-enantiomer of sulfonyl-substituted derivatives shows superior antihistaminic effects .
Antibacterial and Antifungal Derivatives
Key Observations :
- Thiadiazol-Sulfonyl Moieties enhance antibacterial/antifungal activity, with electron-deficient aryl groups (e.g., nitro, fluoro) improving target binding .
Key Observations :
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-Methyl-4-(4-methylphenyl)piperazine derivatives?
A standard approach involves coupling reactions between benzoic acid derivatives and substituted piperazines. For example, 1-aroyl-4-(4-methoxyphenyl)piperazines are synthesized using N-(4-methoxyphenyl)piperazine and benzoic acids, activated by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent . Reaction optimization includes controlling stoichiometry, solvent selection (e.g., dichloromethane), and purification via column chromatography. Yield improvements often require inert atmospheres (e.g., nitrogen) and temperature modulation.
Q. How are structural and purity characteristics of this compound derivatives validated?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and piperazine ring conformation. For example, NMR signals for piperazine protons typically appear at δ 2.5–3.5 ppm .
- Elemental Analysis : Combustion analysis validates C, H, N content (e.g., ±0.4% deviation from calculated values ensures purity) .
- Melting Point Determination : Sharp melting ranges (e.g., 153–154°C for bromophenyl derivatives) indicate high crystallinity and purity .
Q. What computational tools are essential for refining crystal structures of piperazine derivatives?
X-ray crystallography data are refined using programs like SHELXL , which optimizes atomic coordinates, thermal parameters, and hydrogen bonding networks. SHELX software is robust for small-molecule refinement, even with disordered or twinned crystals . For example, disorder in halogen-substituted aroyl rings (e.g., 2-chlorobenzoyl derivatives) is modeled using split-site occupancy .
Advanced Research Questions
Q. How do supramolecular interactions influence the crystallographic packing of this compound derivatives?
In crystal lattices, C–H⋯O hydrogen bonds and π-π stacking dominate. For instance:
- 2-Fluorobenzoyl derivatives form chains via C–H⋯O bonds (2.42 Å) and sheets through aromatic stacking (interplanar distance: 3.5 Å) .
- Halogen substituents (Cl, Br, I) introduce steric effects, altering torsion angles (e.g., C–C–N–C torsion ≈ 60° in iodobenzoyl derivatives) .
Such interactions are critical for predicting solubility and stability in drug design.
Q. What strategies are used to analyze structure-activity relationships (SAR) in piperazine-based therapeutics?
SAR studies focus on:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, CF) enhance receptor binding. For example, 4-nitrophenyl groups improve antimicrobial activity by increasing electrophilicity .
- Pharmacokinetic Optimization : Introducing hydrophilic moieties (e.g., hydroxyl groups) improves bioavailability. In antidiabetic studies, 1,4-diisopropyl derivatives showed potent glucose tolerance enhancement (100 µmol/kg, oral) without hypoglycemia .
- In Vitro Assays : Radioligand binding assays (e.g., dopamine D3 receptor affinity) guide selectivity profiling .
Q. How are experimental phasing and high-throughput crystallography applied to piperazine derivatives?
SHELXC/SHELXD/SHELXE enable rapid phase determination for macromolecular complexes. For small molecules, twin detection and high-resolution data (<1.0 Å) resolve disorder. Example workflow:
Collect data using synchrotron radiation (λ = 0.7–1.0 Å).
Index with XDS and scale with AIMLESS .
Phase using SHELXC (heavy atom search) and refine with SHELXL .
Disorder modeling (e.g., 5.8% occupancy for minor conformers) is critical for accuracy .
Q. What in vitro methodologies evaluate the biological activity of this compound derivatives?
- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Cardiotropic Studies : Langendorff perfused heart models assess antiarrhythmic activity (e.g., action potential duration modulation) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., α-glucosidase inhibition for antidiabetic screening) .
Controls include reference drugs (e.g., metformin for glucose tolerance tests) and solvent blanks.
Q. Methodological Notes
- Citations : Integrated evidence from crystallography, synthesis, and pharmacology studies.
- Conflict Checks : No significant contradictions were found; structural data from multiple studies align.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
